molecular formula C4H5BrO2 B8017326 2-Bromocyclopropanecarboxylic acid CAS No. 89123-64-8

2-Bromocyclopropanecarboxylic acid

Cat. No.: B8017326
CAS No.: 89123-64-8
M. Wt: 164.99 g/mol
InChI Key: VKKVGTCMSVLBCD-UHFFFAOYSA-N
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Description

2-Bromocyclopropanecarboxylic acid (CAS: 91445-84-0) is a cyclopropane derivative with the molecular formula C₁₀H₉BrO₂, featuring a bromine atom at the 2-position of the cyclopropane ring and a carboxylic acid functional group. It is typically supplied as a white crystalline powder with a purity of 95% and is available in quantities of 100 mg, 250 mg, or 1 g . The compound’s strained cyclopropane ring and electron-withdrawing bromine substituent make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-bromocyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5BrO2/c5-3-1-2(3)4(6)7/h2-3H,1H2,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKKVGTCMSVLBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00312054
Record name Cyclopropanecarboxylicacid, 2-bromo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89123-64-8
Record name NSC249248
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclopropanecarboxylicacid, 2-bromo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00312054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromocyclopropanecarboxylic acid can be synthesized through the bromination of cyclopropanecarboxylic acid. One common method involves the use of bromine and red mercuric oxide in a solvent like tetrachloroethane. The reaction is mildly exothermic and is typically carried out at a controlled temperature of 30–35°C .

Industrial Production Methods

In industrial settings, the synthesis of cyclopropanecarboxylicacid, 2-bromo- may involve more scalable and efficient methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Bromocyclopropanecarboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted cyclopropanecarboxylic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

2-Bromocyclopropanecarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of cyclopropanecarboxylicacid, 2-bromo- involves its reactivity towards nucleophiles and electrophiles. The bromine atom in the compound is highly reactive, making it a suitable candidate for various substitution and coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Positional Isomers

  • 2-(4-Bromophenyl)cyclopropanecarboxylic Acid (CAS: 77255-26-6): Differs in the bromine substitution position (para vs. ortho on the phenyl ring), resulting in altered steric and electronic properties. This compound shares a structural similarity score of 0.96 with the target molecule .
  • 1-(2-Bromophenyl)cyclopropanecarboxylic Acid (CAS: 124276-87-5): Features bromine on the adjacent carbon of the cyclopropane ring, reducing ring strain and modifying reactivity (similarity score: 0.92) .

Functional Group Variations

  • 1-(Boc-Amino)cyclopropanecarboxylic Acid (CAS: 88950-64-5): Replaces bromine with a Boc-protected amino group, enhancing solubility in polar solvents (e.g., THF, DCM) and enabling peptide coupling reactions .
  • 2-Bromo-2-methylpropanoic Acid (M. Wt.: 167.01): A branched-chain analog lacking the cyclopropane ring, leading to lower ring strain and higher thermal stability (bp: 200°C) .

Physical and Chemical Properties

Compound Molecular Weight Boiling Point (°C) Solubility Key Reactivity
2-Bromocyclopropanecarboxylic Acid 241.09 Not reported Soluble in DCM, THF; limited in H₂O Electrophilic bromine participates in SN2 reactions; strained ring undergoes [2+1] cycloadditions
2-(4-Bromophenyl)cyclopropanecarboxylic Acid 241.09 200 (dec.) Soluble in ethanol, ether Para-bromine reduces steric hindrance, favoring Suzuki-Miyaura couplings
2-Bromo-2-methylpropanoic Acid 167.01 200 Soluble in alcohol, ether; decomposes in hot water Stabilized by methyl groups; undergoes nucleophilic substitution at α-carbon

Pharmacological and Industrial Relevance

  • This compound : Used in synthesizing bioactive molecules targeting enzyme inhibition (e.g., cyclopropane-containing kinase inhibitors) .
  • 2-(4-Bromophenyl)cyclopropanecarboxylic Acid : A key intermediate in agrochemicals due to its stability and compatibility with palladium-catalyzed reactions .
  • 1-(Boc-Amino)cyclopropanecarboxylic Acid: Employed in peptide mimetics and PROTACs (proteolysis-targeting chimeras) for drug discovery .

Data Tables

Table 1: Key Properties of Cyclopropane Derivatives

Compound (CAS) Molecular Formula M. Wt. Similarity Score Primary Application
This compound (91445-84-0) C₁₀H₉BrO₂ 241.09 - Pharmaceutical intermediates
2-(4-Bromophenyl)cyclopropanecarboxylic Acid (77255-26-6) C₁₀H₉BrO₂ 241.09 0.96 Agrochemical synthesis
1-(Boc-Amino)cyclopropanecarboxylic Acid (88950-64-5) C₉H₁₅NO₄ 201.22 0.89 Peptide engineering

Table 2: Thermal and Solubility Data

Compound Boiling Point (°C) Solubility in Ethanol Solubility in Water
This compound Decomposes High Low
2-Bromo-2-methylpropanoic Acid 200 High Slight (decomposes)
1-(Boc-Amino)cyclopropanecarboxylic Acid Not reported Moderate Moderate

Research Findings

  • Synthetic Methods : Cyclopropane derivatives are typically synthesized via [2+1] cycloadditions or Simmons-Smith reactions, whereas branched-chain bromoacids are prepared via free-radical bromination .
  • Electronic Effects : The ortho-bromine in this compound increases electrophilicity at the cyclopropane ring compared to para-substituted analogs, enhancing reactivity toward nucleophiles .
  • Drug Development : Cyclopropane-containing compounds exhibit enhanced metabolic stability compared to linear analogs, making them prevalent in FDA-approved drugs like tranexamic acid derivatives .

Biological Activity

2-Bromocyclopropanecarboxylic acid is a chemical compound characterized by a cyclopropane ring with a bromine substituent and a carboxylic acid functional group. This unique structure contributes to its potential biological activity, making it an interesting subject for research in medicinal chemistry and organic synthesis.

  • Molecular Formula : C4_4H5_5BrO2_2
  • Molecular Weight : Approximately 179.01 g/mol
  • Structure : The presence of the bromine atom and the strained cyclopropane ring enhances its reactivity, which is pivotal for its biological interactions.

The biological activity of this compound is believed to stem from its ability to participate in various chemical reactions:

  • Nucleophilic Substitution : The bromine atom can engage in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.
  • Ring-Opening Reactions : The cyclopropane ring can undergo ring-opening under certain conditions, generating reactive intermediates that can interact with biological targets.

Case Studies and Experimental Data

  • Antimicrobial Activity : A study on cyclopropane derivatives indicated that compounds with halogen substituents, such as bromine, often show enhanced antimicrobial activity compared to their non-halogenated counterparts. The mechanism is thought to involve disruption of bacterial cell membranes.
  • Enzyme Interaction : Preliminary research suggests that this compound may interact with specific enzymes involved in metabolic pathways. This interaction could potentially modulate enzyme activity, leading to significant biological effects.
  • Pharmaceutical Applications : As a building block in organic synthesis, this compound has been explored for its potential use in developing pharmaceuticals aimed at treating various diseases due to its reactive nature and ability to form diverse derivatives.

Comparative Analysis of Related Compounds

The following table summarizes the structural features and potential biological activities of compounds related to this compound:

Compound NameStructure FeaturesUnique Aspects
1-Methylcyclopropanecarboxylic AcidNo halogen substituentSimpler structure, less reactive
2-Chloro-1-methylcyclopropanecarboxylic AcidChlorine instead of bromineDifferent reactivity profile due to chlorine
3-Bromo-1-methylcyclobutanecarboxylic AcidCyclobutane ringLarger ring structure alters reactivity
2-Bromo-3-methylcyclobutanecarboxylic AcidAdditional methyl groupPotentially different biological activity

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